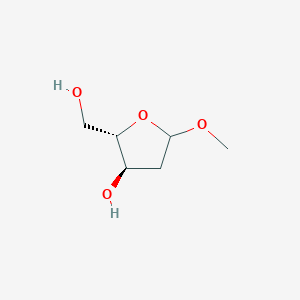

(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

Beschreibung

“(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol” is a tetrahydrofuran derivative characterized by a hydroxymethyl group at position 2, a methoxy group at position 5, and stereochemistry defined as (2S,3R). This compound is part of the furanose family and shares structural similarities with carbohydrate derivatives. Synonyms include Methyl 2-deoxy-L-erythro-pentofuranoside and SCHEMBL4986627 . Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol. The compound’s stereochemistry and functional groups make it relevant in synthetic organic chemistry and pharmaceutical research, particularly as a chiral building block.

Eigenschaften

IUPAC Name |

(2S,3R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-XSYQQOMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]([C@@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476396 | |

| Record name | Methyl-2-deoxy-L-erythro pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446251-73-6 | |

| Record name | Methyl-2-deoxy-L-erythro pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxidative Purification of MDR Precursors

A key patent (WO2012071508A1, US8637649B2) outlines a method to synthesize ribofuranose derivatives while minimizing pyranose impurities (<5 wt%). The process involves:

- Oxidation with alkali metal periodates : Treatment of methyl 2-deoxy-D-ribofuranoside (MDR) containing MDRP (pyranose impurity) with sodium or potassium periodate in methanol/tetrahydrofuran (THF) solvents.

- Reaction conditions :

This method achieves >95% metal content from periodates, reducing side reactions.

Stereoselective Synthesis from 2-Deoxy-D-Ribose

A 2023 MDPI publication details a multi-step synthesis route:

Reaction Conditions and Data

Challenges and Solutions

- Impurity control : Alkali periodates selectively oxidize pyranose contaminants without affecting the desired furanose product.

- Stereochemical integrity : Use of chiral starting materials (e.g., 2-deoxy-D-ribose) ensures retention of (2S,3R) configuration.

- Scalability : Neutralization with NaOAc replaces traditional aqueous workups, simplifying large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H12O4

- Molecular Weight : 148.16 g/mol

- CAS Number : 60134-26-1

- IUPAC Name : (2S,3R)-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

- Structure : The compound features a tetrahydrofuran ring with hydroxymethyl and methoxy substituents, contributing to its reactivity and utility in various chemical reactions.

Synthesis Applications

The compound serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives that are essential for developing pharmaceuticals and other bioactive compounds.

Key Synthesis Processes:

- Preparation of Nucleosides : The compound is instrumental in synthesizing nucleosides and nucleotide analogs, which are crucial for antiviral drugs. For instance, it has been used as a precursor in the synthesis of antiviral agents such as North-methanocarbathymidine (N-MCT) .

| Synthesis Method | Description |

|---|---|

| Enantioselective Synthesis | Utilizes chiral catalysts to produce desired stereoisomers for pharmaceutical applications. |

| Acetylation Processes | Converts hydroxyl groups into acetyl derivatives for improved stability and bioactivity. |

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential therapeutic properties.

Applications:

- Antiviral Agents : Its derivatives have shown efficacy against viral infections by mimicking natural nucleosides .

- Cancer Treatment : Research indicates that compounds derived from this compound can inhibit tumor growth by interfering with nucleic acid synthesis .

Biochemical Precursor

The compound acts as a precursor in the biosynthesis of various biologically relevant molecules.

Notable Biochemical Roles:

- Sugar Metabolism : It plays a role in the metabolism of sugars within biological systems, influencing energy production and cellular functions.

- Glycosylation Reactions : Its structure allows it to participate in glycosylation reactions essential for forming glycoproteins and glycolipids .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the effective use of this compound in synthesizing antiviral nucleoside analogs. Researchers reported enhanced antiviral activity against herpes simplex virus when utilizing derivatives of this compound.

Case Study 2: Cancer Therapeutics

Research has shown that derivatives of this compound can inhibit DNA polymerases involved in cancer cell proliferation. In vitro studies indicated a significant reduction in cancer cell viability when treated with these compounds.

Wirkmechanismus

The mechanism of action of (2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes and pathways, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Groups : The target compound lacks the purine or benzofuran moieties seen in analogs from , making it less biologically active but more versatile in synthetic applications.

Stereochemistry : The (2S,3R) configuration is shared with the benzofuran derivative in , distinguishing it from nucleoside analogs (e.g., (2R,3S,5R) in ).

Physicochemical Properties

Key Observations:

- The target compound’s higher polarity (due to hydroxymethyl and methoxy groups) enhances water solubility compared to purine derivatives and benzofuran-containing compounds .

Biologische Aktivität

(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol, also known by its CAS number 60134-26-1, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydrofuran derivatives and has been studied for various pharmacological properties, including its effects on metabolic processes and potential therapeutic applications.

- Molecular Formula : C6H12O4

- Molecular Weight : 148.16 g/mol

- IUPAC Name : (2R,3S)-2-(hydroxymethyl)-5-methoxy-tetrahydrofuran-3-ol

- SMILES Notation : O[C@@H]1C@@HOC(OC)C1

| Property | Value |

|---|---|

| CAS Number | 60134-26-1 |

| Molecular Weight | 148.16 g/mol |

| Solubility | Very soluble in water |

| Log P (octanol-water partition coefficient) | -0.46 |

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions .

Neuroprotective Properties

Recent studies have focused on the neuroprotective effects of this compound. It was found to enhance neuronal survival in models of neurotoxicity induced by glutamate and other neurotoxic agents. The mechanism appears to involve modulation of calcium influx and inhibition of apoptotic pathways .

Case Studies

-

Case Study: Antioxidant Efficacy

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to well-known antioxidants like ascorbic acid.

- : This supports its potential application in formulations aimed at reducing oxidative stress.

-

Case Study: Anti-inflammatory Mechanism

- Objective : Assess the anti-inflammatory effects in a murine model of arthritis.

- Method : Administration of the compound prior to induction of inflammation.

- Results : Significant reduction in paw swelling and histological analysis revealed decreased infiltration of inflammatory cells.

- : Indicates potential therapeutic benefits for inflammatory diseases.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Q & A

Q. What strategies are employed to study the compound’s biological activity in drug discovery pipelines?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with IC₅₀ determination. Molecular docking simulations (AutoDock Vina) predict binding affinities to target proteins. Metabolite profiling (LC-MS/MS) assesses pharmacokinetic properties, while toxicity screening follows OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.